molecular formula C21H27F2N3O B5521702 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[3-(difluoromethoxy)benzyl]piperidine

4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[3-(difluoromethoxy)benzyl]piperidine

カタログ番号: B5521702
分子量: 375.5 g/mol
InChIキー: ONGIOJJJTBMPDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[3-(difluoromethoxy)benzyl]piperidine is a useful research compound. Its molecular formula is C21H27F2N3O and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.21221882 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Novel Compounds

Research has demonstrated the synthesis of novel compounds through the manipulation of imidazole and piperidine frameworks, indicating the versatility of these structures in creating diverse chemical entities. For instance, a study by Goli-Garmroodi et al. (2015) outlines the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, showcasing the potential of such frameworks in generating new compounds with possibly significant properties (Goli-Garmroodi et al., 2015).

Potential Therapeutic Applications

Several studies focus on the development of compounds for therapeutic uses, such as histamine-3 receptor antagonists, indicating the potential of imidazole and piperidine derivatives in medical applications. Dandu et al. (2012) explored 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives as high affinity and selective histamine-3 receptor (H3R) antagonists, underscoring the therapeutic potential of such compounds (Dandu et al., 2012).

Antimicrobial and Anticancer Activity

Compounds featuring imidazole and piperidine structures have been evaluated for their antimicrobial and anticancer activities, suggesting the compound may also hold similar potential. A study by Al-Soud et al. (2021) on 4-nitroimidazole derivatives revealed significant anticancer activity, indicating the broad applicability of imidazole derivatives in addressing various diseases (Al-Soud et al., 2021).

Drug Design and Synthesis Techniques

Research also emphasizes innovative drug design and synthesis techniques involving imidazole and piperidine derivatives, suggesting methods that could be applicable to the synthesis and optimization of "4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[3-(difluoromethoxy)benzyl]piperidine." Shibuya et al. (2018) highlighted the development of an ACAT-1 inhibitor with enhanced oral absorption and solubility, showcasing the importance of structural modifications in drug development (Shibuya et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .

特性

IUPAC Name

4-[1-(cyclobutylmethyl)imidazol-2-yl]-1-[[3-(difluoromethoxy)phenyl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F2N3O/c22-21(23)27-19-6-2-5-17(13-19)14-25-10-7-18(8-11-25)20-24-9-12-26(20)15-16-3-1-4-16/h2,5-6,9,12-13,16,18,21H,1,3-4,7-8,10-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGIOJJJTBMPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN=C2C3CCN(CC3)CC4=CC(=CC=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。